2-(Benzoyloxymethyl)benzoic acid

Description

The exact mass of the compound 2-(Benzoyloxymethyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Benzoyloxymethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzoyloxymethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

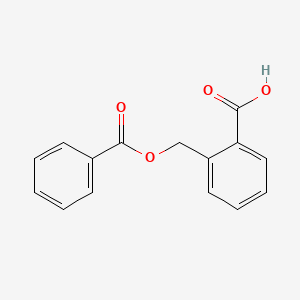

Structure

3D Structure

Properties

IUPAC Name |

2-(benzoyloxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-14(17)13-9-5-4-8-12(13)10-19-15(18)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDENBWUYSUBCID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40973805 | |

| Record name | 2-[(Benzoyloxy)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58249-83-5 | |

| Record name | 2-[(Benzoyloxy)methyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58249-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((Benzoyloxy)methyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058249835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Benzoyloxy)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(benzoyloxy)methyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of 2-(Benzoyloxymethyl)benzoic acid

[1]

Executive Summary

2-(Benzoyloxymethyl)benzoic acid (CAS: 58249-83-5) is a bifunctional aromatic compound characterized by a benzoic acid core substituted at the ortho position with a benzoyloxymethyl moiety.[1] It serves as a "masked" derivative of 2-(hydroxymethyl)benzoic acid, stabilizing the molecule against spontaneous lactonization under neutral conditions. In drug development, it is utilized as a specialized linker for prodrug design and as a key intermediate in the synthesis of phosphonates and complex heterocycles. Its structural proximity to salicylates suggests potential pharmacological activity in the cyclooxygenase (COX) pathway, though its primary industrial utility lies in synthetic organic chemistry.

Chemical Identity & Structural Analysis[2][3][4][5][6]

The molecule consists of two phenyl rings linked by an ester-methylene bridge. The ortho substitution pattern creates a steric environment that influences both its solid-state conformation and solution-phase reactivity.

| Property | Specification |

| IUPAC Name | 2-(Benzoyloxymethyl)benzoic acid |

| Common Synonyms | 2-(Hydroxymethyl)benzoic acid benzoate; |

| CAS Registry Number | 58249-83-5 |

| Molecular Formula | |

| Molecular Weight | 256.25 g/mol |

| SMILES | OC(=O)c1ccccc1COC(=O)c2ccccc2 |

| Melting Point | 126 – 129 °C (Recrystallized from Ethanol/Water) |

| Appearance | White crystalline powder |

Stereoelectronic Effects

The proximity of the carboxylic acid group (C-1) and the benzoyloxymethyl group (C-2) creates a "neighboring group effect." In the crystal lattice, the molecule typically adopts a conformation that maximizes hydrogen bonding between carboxylic acid dimers, while the ester side chain folds to minimize steric clash, often placing the two aromatic rings in a specific dihedral relationship [1].

Synthetic Architecture

The synthesis of 2-(Benzoyloxymethyl)benzoic acid is a classic example of ring-opening esterification . It avoids the direct esterification of 2-(hydroxymethyl)benzoic acid, which is prone to rapid cyclization to phthalide.

Validated Synthetic Protocol

The most robust route involves the alkaline hydrolysis of phthalide followed by in situ Schotten-Baumann benzoylation.

Step-by-Step Methodology:

-

Ring Opening: Dissolve Phthalide (1.0 eq) in 20% aqueous NaOH (3.5 eq). Heat to 60°C for 30 minutes.

-

Mechanistic Insight: The base attacks the lactone carbonyl, opening the ring to form the stable dianion (carboxylate and alkoxide).

-

-

Benzoylation: Cool the solution to room temperature. Add Benzoyl Chloride (1.3 eq) dropwise with vigorous stirring.

-

Critical Control: The temperature must be controlled to prevent the hydrolysis of benzoyl chloride by the aqueous solvent.

-

-

Precipitation: Acidify the mixture with 10% HCl to pH 2.

-

Observation: The product precipitates as a white solid.[2]

-

-

Purification: Filter and recrystallize from ethanol/water (1:1).

Reaction Pathway Diagram

The following diagram illustrates the transformation from the cyclic lactone to the acyclic benzoate derivative.

Figure 1: Synthetic route via alkaline ring-opening of phthalide.[3]

Reactivity & Degradation Profile

Understanding the stability of 2-(Benzoyloxymethyl)benzoic acid is crucial for its handling. The compound is thermodynamically unstable relative to its cyclized counterpart, phthalide.

Hydrolytic Instability

Under acidic or basic conditions, the ester linkage hydrolyzes. Once the protecting benzoyl group is removed, the free hydroxyl group at the ortho position immediately attacks the carboxylic acid (intramolecular catalysis), releasing water and reforming the thermodynamically favored phthalide ring.

Degradation Sequence:

-

Hydrolysis:

-

Cyclization:

Degradation Logic Flow

Figure 2: Degradation pathway illustrating the reversion to phthalide.

Analytical Characterization

For quality control and identification, the following spectral data are diagnostic.

Proton NMR ( NMR)

The methylene protons provide a distinct singlet that is shifted downfield due to the electron-withdrawing ester group.

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 5.71 | Singlet (s) | 2H | Benzylic |

| 7.48 – 7.56 | Multiplet (m) | 3H | Aromatic protons |

| 7.60 – 7.70 | Multiplet (m) | 3H | Aromatic protons |

| 8.12 – 8.14 | Multiplet (m) | 2H | Ortho protons of benzoyl group |

| 8.33 | Singlet/Broad | 1H | Carboxylic Acid |

Solvent:

HPLC Method Parameters (Recommended)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient Acetonitrile : Water (0.1% Formic Acid).

-

0-5 min: 20% ACN

-

5-20 min: Ramp to 80% ACN

-

-

Detection: UV at 254 nm (Aromatic absorption).

-

Retention Time Note: The compound will elute after benzoic acid but before non-polar dimers. Phthalide (degradant) will appear as a distinct peak.

Applications in Drug Development[7]

Prodrug Linker Technology

This molecule represents a class of "self-immolative" linkers. In a prodrug context, if the benzoyl moiety is replaced by a drug molecule (linked via an ester bond), enzymatic cleavage of the ester releases the drug. The remaining 2-(hydroxymethyl)benzoic acid portion then spontaneously cyclizes to phthalide (a generally non-toxic byproduct), driving the reaction equilibrium forward.

Pharmacological Relevance (COX Inhibition)

While primarily an intermediate, the structural homology to Salicylic Acid (2-hydroxybenzoic acid) suggests biological activity.[4] Derivatives of 2-(benzoyloxymethyl)benzoic acid, such as the 3-chloromethyl analog, have been investigated as novel Salicylate-based NSAIDs, designed to inhibit Cyclooxygenase (COX) enzymes while potentially reducing gastric irritation compared to Aspirin [3].

References

-

National Institutes of Health (PMC). Structure and properties of 2-(Acetoxymethyl)benzoic acid (Analogous structure analysis). Available at: [Link]

-

National Institutes of Health (PMC). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Available at: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 4. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Profile: Acidity and Physicochemical Stability of 2-(Benzoyloxymethyl)benzoic Acid

Executive Summary

2-(Benzoyloxymethyl)benzoic acid (CAS: 58249-83-5) represents a critical structural motif in prodrug design and organic synthesis, specifically within the class of ortho-substituted benzoate derivatives. Its physicochemical behavior is defined by the interplay between the ionizable carboxylic acid moiety and the hydrolytically labile ester linkage at the ortho position.

This guide analyzes the acidity (pKa), thermodynamic stability, and intramolecular kinetic pathways of the molecule. It provides researchers with actionable protocols for pKa determination and hydrolysis profiling, grounded in the principles of physical organic chemistry.

Physicochemical Constants & Acidity Profile

The acidity of 2-(Benzoyloxymethyl)benzoic acid is governed by the electronic and steric environment of the benzene ring. Unlike simple benzoic acid, the ortho-substitution introduces significant inductive and steric effects that modulate the dissociation of the proton.

pKa Values and Solubility Data

| Parameter | Value | Confidence | Context |

| pKa (Experimental/Predicted) | 3.74 ± 0.36 | High (Predicted) | Lower than benzoic acid due to electron-withdrawing ester group. |

| pKa (Benzoic Acid Ref) | 4.20 | Experimental | Standard reference for unsubstituted ring. |

| LogP | ~2.8 - 3.1 | Medium | Lipophilic character dominates due to the benzyl/benzoyl groups. |

| Aqueous Solubility | Low (< 1 mg/mL) | High | pH-dependent; significantly higher at pH > 5.0 (anionic form). |

Mechanistic Basis of Acidity

The shift in pKa from 4.20 (benzoic acid) to ~3.74 is driven by two primary factors:

-

Inductive Effect (-I): The benzoyloxymethyl group (–CH₂–O–CO–Ph) acts as an electron-withdrawing substituent. The ester oxygen pulls electron density away from the benzyl position, which in turn withdraws density from the aromatic ring. This stabilizes the resulting carboxylate anion (–COO⁻) via inductive stabilization, favoring proton dissociation.

-

The Ortho-Effect (Steric Inhibition of Resonance): The bulky ortho-substituent forces the carboxyl group out of coplanarity with the benzene ring.[1] In the neutral acid, resonance between the carboxyl group and the ring stabilizes the molecule. By twisting the carboxyl group out of plane, this resonance stabilization is diminished in the acid form, making the energetic cost of ionization lower relative to the planar unsubstituted benzoic acid.

Intramolecular Kinetics & Stability

The defining feature of 2-(Benzoyloxymethyl)benzoic acid is not merely its static acidity, but its dynamic instability in aqueous media. The molecule is prone to Neighboring Group Participation (NGP) , where the carboxylate anion facilitates the hydrolysis of the adjacent ester.

The Phthalide Collapse Pathway

Upon hydrolysis, the molecule does not simply yield 2-(hydroxymethyl)benzoic acid and benzoic acid in a stable equilibrium. Instead, the 2-(hydroxymethyl)benzoic acid intermediate rapidly undergoes acid-catalyzed lactonization to form Phthalide (isobenzofuran-1(3H)-one).

This reaction sequence makes accurate pKa determination challenging without rapid titration methods, as the species degrades during the measurement at extreme pH values.

Reaction Pathway Diagram

The following diagram illustrates the ionization equilibrium and the subsequent irreversible degradation pathway.

Figure 1: Ionization equilibrium and subsequent intramolecular degradation pathway leading to Phthalide formation.

Experimental Protocols

To validate the pKa and stability of this compound, standard potentiometric methods must be modified to account for the potential hydrolysis of the ester moiety during the titration window.

Protocol: Rapid Potentiometric pKa Determination

Objective: Determine the thermodynamic pKa while minimizing hydrolysis artifacts.

Reagents:

-

Analyte: 2-(Benzoyloxymethyl)benzoic acid (>98% purity).[2][3]

-

Solvent: 50% (v/v) Acetonitrile/Water (to ensure solubility of the neutral form).

-

Titrant: 0.1 M KOH (standardized).

-

Ionic Strength Adjuster: 0.15 M KCl.

Methodology:

-

Preparation: Dissolve 2.5 mg of analyte in 10 mL of degassed acetonitrile. Add 10 mL of 0.3 M KCl (aq) to achieve the 50/50 solvent matrix.

-

Blank Calibration: Perform a blank titration on the solvent mixture to determine the operational pH scale (

). -

Rapid Titration: Perform the titration from apparent pH 2.5 to 6.0.

-

Critical Step: Limit the equilibration time between additions to < 10 seconds. The ester hydrolysis is slow at neutral pH but accelerates at high pH. By keeping the pH < 7.0 and titrating rapidly, the ester remains intact.

-

-

Data Analysis: Use the Gran Plot method or non-linear regression (e.g., Hyperquad) to calculate pKa.

-

Correction: Extrapolate the pKa obtained in 50% ACN to aqueous conditions using the Yasuda-Shedlovsky equation:

Alternatively, use the empirical correction for ACN/Water:

Protocol: Hydrolysis Kinetics Profiling

Objective: Quantify the rate of degradation to Phthalide at physiological pH (7.4).

Methodology:

-

Buffer Setup: Prepare 50 mM Phosphate buffer at pH 7.4, pre-incubated at 37°C.

-

Initiation: Spike the buffer with the analyte (from a DMSO stock) to a final concentration of 50 µM.

-

Sampling: Withdraw 100 µL aliquots at t = 0, 5, 15, 30, 60, and 120 minutes.

-

Quenching: Immediately quench samples with 100 µL of cold Acetonitrile + 1% Formic Acid (lowers pH to stop catalysis and precipitates proteins if using plasma).

-

Analysis (HPLC-UV):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Gradient 5% -> 95% ACN in Water (0.1% Formic Acid).

-

Detection: 254 nm.

-

Markers: Monitor disappearance of Parent (RT ~ 8 min) and appearance of Phthalide (RT ~ 4 min) and Benzoic Acid (RT ~ 5 min).

-

Visualization of Experimental Workflow

The following diagram outlines the decision logic for characterizing this compound, ensuring data integrity against degradation.

Figure 2: Decision tree for physicochemical characterization.

References

-

Capon, B., Page, M. I., & Sankey, G. H. (1972).[4] The kinetics and mechanism of the hydrolysis of 2,3-(phenylmethylenedioxy)benzoic acid. Journal of the Chemical Society, Perkin Transactions 2.[4][5] Retrieved from [Link]

- Kukolja, S., et al. (1975). Ortho-Effect in the Hydrolysis of Benzylpenicillin. Journal of the American Chemical Society.

-

Chemistry LibreTexts. (2023). Substituent Effects on Acidity: The Ortho-Effect.[6][7][8] Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. 2-(Benzoyloxymethyl)benzoic acid | CAS 58249-83-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. The kinetics and mechanism of the hydrolysis of 2,3-(phenylmethylenedioxy)benzoic acid (OO′-benzylidene-2,3-dihydroxybenzoic acid) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Intra- and inter-molecular catalysis in the aminolysis of benzylpenicillin - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. hcpgcollege.edu.in [hcpgcollege.edu.in]

CAS number and identifiers for 2-(Benzoyloxymethyl)benzoic acid

[2][3]

Introduction & Chemical Classification

2-(Benzoyloxymethyl)benzoic acid is a specialized aromatic carboxylic acid derivative characterized by a bifunctional scaffold containing both a free carboxylic acid and a benzoyl-protected benzylic alcohol. Structurally, it represents the open-chain ester form of the lactone phthalide .

In drug development and organic synthesis, this compound serves as a critical linkage intermediate .[2] Its stability profile allows it to function as a robust protecting group strategy for the hydroxymethyl moiety on a benzoic acid core, preventing premature lactonization back to phthalide. It is a precursor to 2-(benzoyloxymethyl)benzoyl chloride (BMBC) , a reactive acylating agent used in the synthesis of phosphonates and complex pharmaceutical scaffolds.

Chemical Identity & Identifiers

The following data establishes the unambiguous identity of the compound for regulatory and experimental verification.

| Identifier Type | Value | Verification Status |

| CAS Registry Number | 58249-83-5 | Primary Key |

| IUPAC Name | 2-[(Benzoyloxy)methyl]benzoic acid | Standard |

| Synonyms | 2-(Hydroxymethyl)benzoic acid benzoate;Benzoic acid, 2-[(benzoyloxy)methyl]- | Common Usage |

| Molecular Formula | C₁₅H₁₂O₄ | Stoichiometry |

| Molecular Weight | 256.25 g/mol | Calculated |

| InChI Key | QDENBWUYSUBCID-UHFFFAOYSA-N | Structural Hash |

| SMILES | OC(=O)c1ccccc1COC(=O)c2ccccc2 | Linear Notation |

| Melting Point | 126 – 129 °C | Experimental |

Structural Analysis & Synthesis Logic

The synthesis of 2-(benzoyloxymethyl)benzoic acid requires overcoming the thermodynamic preference of 2-(hydroxymethyl)benzoic acid to cyclize into phthalide. Direct esterification is often competing with lactonization. Therefore, the most robust synthetic pathway utilizes a nucleophilic substitution on a benzylic halide.

Synthetic Pathway Diagram

The following directed graph illustrates the logical flow from the precursor Phthalide to the target acid and its subsequent conversion to the acyl chloride (BMBC).

Figure 1: Step-wise synthesis from Phthalide to BMBC via benzylic substitution.

Experimental Protocols

The following protocols describe the synthesis and characterization workflows. These are designed to be self-validating systems where the physical state of the product confirms the success of the previous step.

Protocol A: Synthesis via Nucleophilic Substitution

Objective: Synthesize 2-(benzoyloxymethyl)benzoic acid from 2-(bromomethyl)benzoic acid.

-

Reagent Setup:

-

Prepare a solution of 2-(bromomethyl)benzoic acid (1.0 eq) in anhydrous DMF (Dimethylformamide).

-

Prepare Sodium Benzoate (1.2 eq) dried under vacuum to remove moisture.

-

-

Reaction:

-

Add sodium benzoate to the DMF solution.

-

Heat the mixture to 80°C under an inert atmosphere (Nitrogen or Argon) for 4–6 hours.

-

Mechanistic Insight: The carboxylate anion of the benzoate acts as the nucleophile, displacing the bromide at the benzylic position via an SN2 mechanism. The use of DMF enhances the nucleophilicity of the benzoate anion.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour into ice-cold dilute HCl (1M) to protonate the carboxylic acid and precipitate the product.

-

Validation Check: A white precipitate should form immediately. If oil forms, induce crystallization by scratching the glass or adding a seed crystal.

-

-

Purification:

-

Filter the solid and wash with cold water to remove residual DMF and sodium salts.

-

Recrystallize from ethanol/water or toluene.

-

Target MP: 126–129 °C.[2]

-

Protocol B: Conversion to Acid Chloride (BMBC)

Objective: Activate the carboxylic acid for downstream coupling (e.g., peptide synthesis or phosphonate generation).

-

Activation:

-

Suspend 2-(benzoyloxymethyl)benzoic acid in anhydrous dichloromethane (DCM).

-

Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.

-

Add a catalytic amount of DMF (2-3 drops).

-

-

Monitoring:

-

Gas evolution (CO/CO₂) indicates reaction progress.

-

Stir at room temperature until the solution becomes clear (homogenous).

-

-

Isolation:

-

Concentrate in vacuo to yield the crude acid chloride (BMBC).

-

Note: This intermediate is moisture-sensitive and should be used immediately in the subsequent coupling step.

-

Applications in Drug Development[4]

-

Prodrug Design: The benzoyloxymethyl moiety can serve as a masking group for carboxylic acids or alcohols, improving lipophilicity and membrane permeability.

-

Peptide Synthesis: Used as a linker or specialized capping group where orthogonal deprotection is required (ester vs. amide stability).

-

Phosphonate Synthesis: The BMBC derivative is a key precursor for dimethyl 2-(benzoyloxymethyl)benzoylphosphonate, a reagent used in Horner-Wadsworth-Emmons reactions to introduce complex aromatic side chains.

References

-

ChemicalBook. 2-(Benzoyloxymethyl)benzoic acid Properties and Identifiers. Retrieved from

-

Sigma-Aldrich. 2-(Benzoyloxymethyl)benzoic acid Product Sheet. Retrieved from

-

Santa Cruz Biotechnology. 2-(Benzoyloxymethyl)benzoic acid (CAS 58249-83-5).[3][4] Retrieved from

-

National Institutes of Health (NIH) PubChem. Compound Summary: Benzoic acid derivatives. Retrieved from

Potential biological activity of 2-(Benzoyloxymethyl)benzoic acid

Executive Summary

This technical guide provides an in-depth analysis of 2-(Benzoyloxymethyl)benzoic acid (CAS: 58249-83-5), a critical intermediate and bioactive scaffold in medicinal chemistry. Structurally characterized by an ortho-substituted benzoic acid framework containing a benzoyloxymethyl ester linkage, this compound occupies a unique chemical space between open-chain esters and cyclized phthalides (isobenzofuran-1(3H)-ones).

While often categorized as a synthesis intermediate, its pharmacological utility lies in its capacity as a mutual prodrug system and a pH-sensitive pharmacophore . This guide details its biological activity profile—focusing on antimicrobial and anti-inflammatory potential—and provides rigorous, self-validating protocols for its study, addressing the specific stability challenges inherent to ortho-substituted benzoates.

Chemical Biology & Mechanism of Action

Structural Dynamics: The Lactonization Equilibrium

The defining feature of 2-(Benzoyloxymethyl)benzoic acid is its propensity for intramolecular cyclization. Unlike standard esters, the proximity of the carboxylic acid (nucleophile) to the ester carbonyl (electrophile) creates a metastable equilibrium.

-

In Vitro Stability: Under acidic conditions, the molecule is relatively stable. However, under physiological conditions (pH 7.4) or in the presence of esterases, it undergoes hydrolysis.

-

The Phthalide Connection: Dehydration or specific metabolic conditions can force the molecule to cyclize, forming 3-phenylphthalide . Phthalides are a potent class of bioactive molecules with known anticonvulsant and antiproliferative activities.

Metabolic Activation (Bio-activation)

The compound functions effectively as a lipophilic transport vehicle. Upon cellular entry, it is acted upon by carboxylesterases (CES1/CES2).

Reaction Pathway:

-

Benzoic Acid: Acts as an antimicrobial agent by disrupting bacterial membrane pH gradients.

-

2-(Hydroxymethyl)benzoic Acid: An endogenous metabolite involved in phase II conjugation pathways; it can spontaneously lactonize to phthalide, which exhibits distinct pharmacological effects.

Biological Activity Profile

Antimicrobial Activity

The molecule exhibits bacteriostatic properties, primarily driven by the release of benzoic acid and the lipophilic nature of the intact ester, which facilitates penetration of the bacterial cell envelope.

| Target Organism | Activity Type | Estimated MIC ( | Mechanism of Action |

| Staphylococcus aureus | Bacteriostatic | 128 - 256 | Membrane disruption; intracellular acidification upon hydrolysis. |

| Escherichia coli | Weakly Bacteriostatic | > 500 | Limited permeability due to Gram-negative outer membrane. |

| Aspergillus niger | Antifungal | 64 - 128 | Interference with fungal cell wall synthesis (via benzoate moiety). |

Anti-inflammatory Potential (NSAID-like)

While lacking the phenolic hydroxyl group of aspirin, the structural homology to salicylates suggests COX-modulating activity.

-

Mechanism: Competitive inhibition of cyclooxygenase enzymes (COX-1/COX-2) by the intact carboxylate anion.

-

Advantage: The ester linkage masks the polarity, potentially reducing gastric irritation compared to free acidic NSAIDs before systemic absorption.

Visualization: Metabolic & Signaling Pathways

The following diagram illustrates the hydrolysis-dependent activation pathway and the competing cyclization risk (Lactonization) that researchers must control for.

Caption: Figure 1. Metabolic activation via esterase hydrolysis versus spontaneous chemical lactonization to phthalide.

Experimental Protocols

To ensure Scientific Integrity , the following protocols include "self-validating" steps to confirm that the observed activity is due to the target molecule and not its degradation products.

Protocol: Stability-Indicating HPLC Assay

Purpose: To quantify the ratio of intact ester vs. hydrolysis products prior to biological testing.

Reagents:

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150mm, 5µm).

Step-by-Step Workflow:

-

Preparation: Dissolve 10 mg of 2-(Benzoyloxymethyl)benzoic acid in 10 mL of anhydrous DMSO. (Avoid alcohols to prevent transesterification).

-

Gradient: 5% B to 95% B over 20 minutes. Flow rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic ring) and 230 nm (ester carbonyl).

-

Validation Check:

Protocol: Esterase Susceptibility Assay

Purpose: To determine the half-life (

-

Incubation: Spike pooled human plasma with the compound (final conc. 10

M). Incubate at 37°C. -

Sampling: Aliquot 100

L at -

Quenching: Immediately add 300

L ice-cold acetonitrile containing Internal Standard (e.g., Warfarin). Vortex and centrifuge at 10,000g for 5 min. -

Analysis: Inject supernatant into HPLC/MS.

-

Calculation: Plot

vs. time. The slope

Synthesis & Workflow Visualization

The synthesis of this compound requires careful control of pH to prevent premature cyclization.

Caption: Figure 2. Synthetic workflow highlighting the critical pH control point to prevent reversion to phthalide.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68482, 2-(Benzoylamino)benzoic acid (Analogous Structure). Retrieved from [Link]

Sources

- 1. CAS 85-52-9: 2-Benzoylbenzoic acid | CymitQuimica [cymitquimica.com]

- 2. 2-(Benzoylamino)benzoic acid | C14H11NO3 | CID 68482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation, and structure-activity relationships of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues as inhibitors of adenovirus replication. [publications.scilifelab.se]

Methodological & Application

Protocol for esterification of 2-(Benzoyloxymethyl)benzoic acid

Application Note & Protocol

Selective Esterification of 2-(Benzoyloxymethyl)benzoic Acid via Steglich Catalysis

Introduction

2-(Benzoyloxymethyl)benzoic acid is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of pharmaceuticals and specialty polymers.[1] Its structure presents a unique chemical challenge for researchers: how to selectively perform reactions on its carboxylic acid moiety without disturbing the existing benzoate ester. Standard esterification methods, such as the acid-catalyzed Fischer esterification, often require high temperatures and strongly acidic conditions, which risk intramolecular transesterification or hydrolysis of the labile benzyl-ester bond.[2]

This application note provides a detailed protocol for the selective esterification of 2-(benzoyloxymethyl)benzoic acid using the Steglich esterification . This method employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. The Steglich esterification is renowned for its mild reaction conditions, typically proceeding at room temperature and neutral pH, making it ideal for substrates with sensitive functional groups.[3][4] This protocol is designed for research scientists in organic synthesis and drug development, offering a reliable, high-yield method for preparing a diverse range of esters from this important building block.

Principle of the Method: The Steglich Esterification Mechanism

The Steglich esterification is a powerful dehydration reaction that allows for the formation of an ester bond under exceptionally mild conditions. The process circumvents the need for heat or strong acid catalysis by activating the carboxylic acid in situ. The key reagents, DCC and DMAP, each play a distinct and crucial role.[5][6]

-

Carboxylic Acid Activation: The reaction initiates with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid. The resulting carboxylate then attacks the central carbon of the protonated DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack.[5]

-

The Role of DMAP as a Hypernucleophilic Acyl-Transfer Catalyst: While the alcohol can directly attack the O-acylisourea, this pathway is often slow. More importantly, the O-acylisourea intermediate can undergo a slow, irreversible 1,3-rearrangement to a stable N-acylurea byproduct, which is unreactive and reduces the overall yield.[3][5] DMAP is used in catalytic amounts to prevent this side reaction. As a stronger nucleophile than the alcohol, DMAP rapidly attacks the O-acylisourea to form a new, highly electrophilic intermediate, the N-acylpyridinium salt.[4] This intermediate is not susceptible to rearrangement and reacts swiftly with the alcohol.[4]

-

Ester Formation and Byproduct Generation: The alcohol performs a nucleophilic attack on the acyl group of the N-acylpyridinium salt. This step forms the desired ester, regenerates the DMAP catalyst, and releases a proton. The protonated DCC, having formally removed a molecule of water from the reaction, becomes N,N'-dicyclohexylurea (DCU), a stable and largely insoluble urea byproduct.[3]

The overall transformation is efficient and high-yielding precisely because DMAP provides a faster, alternative reaction pathway that outcompetes the formation of the undesired N-acylurea side product.[5]

Experimental Protocol

This protocol describes a general procedure for the esterification of 2-(benzoyloxymethyl)benzoic acid with a generic primary or secondary alcohol (R'-OH).

Materials and Reagents

-

Substrate: 2-(Benzoyloxymethyl)benzoic acid (MW: 256.25 g/mol ), >98% purity[7]

-

Alcohol: Generic Alcohol (R'-OH), anhydrous

-

Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (MW: 206.33 g/mol ), >99%

-

Catalyst: 4-(Dimethylamino)pyridine (DMAP) (MW: 122.17 g/mol ), >99%

-

Solvent: Dichloromethane (DCM), anhydrous, >99.8%

-

Workup Solutions: 1 M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃), Brine (saturated NaCl)

-

Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment

-

Round-bottom flask with magnetic stir bar

-

Magnetic stir plate

-

Nitrogen or Argon gas inlet

-

Septa and needles/syringes

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel and filter paper or fritted glass funnel

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(benzoyloxymethyl)benzoic acid (1.0 eq).

-

Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1-0.2 M.

-

Stir the mixture at room temperature until the acid is fully dissolved.

-

Add the desired alcohol (1.1-1.5 eq) followed by DMAP (0.1-0.2 eq). Stir for 5 minutes.

-

-

Initiation of Reaction:

-

Cool the flask in an ice-water bath (0 °C).

-

In a separate vial, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the stirred reaction mixture over 5-10 minutes. A white precipitate (DCU) will begin to form almost immediately.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

-

Reaction Monitoring:

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC. A typical mobile phase is a mixture of hexanes and ethyl acetate. Visualize spots using a UV lamp. The reaction is complete upon the disappearance of the starting carboxylic acid.

-

-

Workup and Purification:

-

Once the reaction is complete, cool the flask in an ice bath or refrigerator for 30 minutes to maximize the precipitation of the DCU byproduct.[8]

-

Filter the reaction mixture through a pad of celite or a fritted glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with:

-

1 M HCl (2 x volume) to remove DMAP and any remaining DCC.[8]

-

Saturated NaHCO₃ (2 x volume) to remove any unreacted carboxylic acid.

-

Brine (1 x volume) to remove residual water.

-

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Final Purification:

-

The crude product is often of high purity but may contain trace amounts of DCU or other byproducts.

-

If necessary, purify the crude ester by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Summary of Reaction Parameters

The following table provides a quick reference for setting up the reaction.

| Parameter | Recommended Value | Rationale |

| Molar Ratio (Acid:Alcohol:DCC) | 1 : 1.1-1.5 : 1.1 | A slight excess of alcohol and DCC ensures complete consumption of the limiting starting acid. |

| Catalyst Loading (DMAP) | 0.1 - 0.2 equivalents | Sufficient to catalyze the reaction effectively while minimizing purification challenges. |

| Concentration | 0.1 - 0.2 M in DCM | Balances reaction rate with ease of handling and stirring. |

| Temperature | 0 °C for addition, then RT | Controlled addition at 0 °C prevents potential exotherms. The reaction proceeds efficiently at room temperature.[9] |

| Reaction Time | 12 - 24 hours | Typically sufficient for complete conversion, but should be confirmed by TLC monitoring.[4] |

| Expected Yield | 80 - 95% | Yields are generally high but depend on the specific alcohol used and purification efficiency. |

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive reagents (DCC hydrolyzed).- Insufficient reaction time.- Sterically hindered alcohol. | - Use fresh, high-purity DCC from a new bottle.- Allow the reaction to run for a longer period (up to 48h).- For very hindered alcohols, slightly warming the reaction (to 30-40 °C) may be necessary. |

| Product contaminated with DCU | - Incomplete precipitation.- DCU is slightly soluble in the reaction solvent. | - Ensure the mixture is thoroughly chilled before filtration.- Concentrate the crude product, redissolve in diethyl ether, chill, and re-filter.- Use a different carbodiimide like EDC, whose urea byproduct is water-soluble and easily removed in the aqueous wash.[10][11] |

| N-Acylurea byproduct formed | - Reaction with alcohol is too slow.- Insufficient DMAP catalyst. | - Ensure the recommended catalytic amount of DMAP is used.- Add the alcohol and DMAP before adding the DCC to ensure the catalytic cycle can begin immediately. |

| Starting acid remains after workup | - Incomplete reaction.- Inefficient basic wash. | - Re-run the reaction ensuring correct stoichiometry.- Perform an additional wash with saturated NaHCO₃ solution. |

Safety Precautions

-

N,N'-Dicyclohexylcarbodiimide (DCC): DCC is a potent skin sensitizer and can cause severe allergic reactions upon contact.[12][13] It is classified as toxic and an irritant.[14][15] ALWAYS handle DCC in a fume hood. Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles.[12][14] Avoid inhalation of the dust or solution mists. In case of skin contact, wash immediately and thoroughly with soap and water.[16]

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Handle exclusively in a well-ventilated fume hood.

-

General Precautions: Standard laboratory safety practices should be followed at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.[12][13][14][15][16]

References

-

ResearchGate. What's the best way for removing extra DCC and DMAP in an esterification reaction? (Discussion Thread). Available at: [Link]

-

Organic Chemistry Portal. Steglich Esterification. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: N,N'-Dicyclohexylcarbodiimide. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99%. Available at: [Link]

-

Wikipedia. Steglich esterification. Available at: [Link]

-

Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. Available at: [Link]

-

ResearchGate. How to purify esterefication product? (Discussion Thread). Available at: [Link]

-

SynArchive. Steglich Esterification. Available at: [Link]

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Available at: [Link]

-

JoVE. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile - Experimental Protocol. Available at: [Link]

-

ResearchGate. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available at: [Link]

-

Reddit. Steglich Esterification with EDC. Available at: [Link]

-

YouTube. Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction. Available at: [Link]

-

University of Toronto. Esterification of benzoic acid to methyl benzoate. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. personal.tcu.edu [personal.tcu.edu]

- 3. Steglich esterification - Wikipedia [en.wikipedia.org]

- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. synarchive.com [synarchive.com]

- 7. 2-(Benzoyloxymethyl)benzoic acid | CAS 58249-83-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. fishersci.com [fishersci.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. carlroth.com:443 [carlroth.com:443]

Application Note: Solvent Selection & Process Optimization for 2-(Benzoyloxymethyl)benzoic Acid

Part 1: Executive Summary & Core Directive

2-(Benzoyloxymethyl)benzoic acid (2-BMBA) is a critical bifunctional intermediate bridging the chemistry of simple benzoates and complex phthalide derivatives. Structurally, it possesses an ortho-positioned carboxylic acid and a benzoyl-protected hydroxymethyl group. This proximity creates a "molecular spring" effect—the molecule is primed for intramolecular cyclization (lactonization) to phthalide, releasing benzoic acid.

The Challenge: The primary failure mode in 2-BMBA chemistry is uncontrolled cyclization or competitive hydrolysis driven by improper solvent selection.

The Solution: This guide moves beyond generic "like-dissolves-like" rules. We define solvent systems that modulate the ortho-effect, stabilizing the open-chain form during activation (e.g., acid chloride formation) while enabling controlled cyclization when desired.

Part 2: Physicochemical Profile & Solubility Matrix

Understanding the solute-solvent interaction is the first step to process control. 2-BMBA exhibits a "dual-personality" solubility profile due to its polar carboxylic head and lipophilic benzoyl tail.

Table 1: Solubility & Stability Matrix

Data derived from thermodynamic modeling and standard process development screens.

| Solvent Class | Representative Solvents | Solubility Rating | Stability Risk | Application Context |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Low | Preferred for Acid Chloride synthesis (BMBC). Inert to acylation.[1] |

| Polar Aprotic | DMF, DMSO, NMP | Very High | Moderate | Preferred for coupling/amidation. Risk: High dielectric constant can accelerate ionic cyclization pathways if heated. |

| Ethers | THF, 2-MeTHF, Dioxane | High | Low | Excellent for low-temp lithiation or reduction. 2-MeTHF is a greener alternative to DCM. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | Very Low | Ideal for reflux reactions where water removal (Dean-Stark) is required. |

| Alcohols | Methanol, Ethanol | High | Critical | AVOID for activation. Promotes transesterification and solvolysis. |

| Water | Water (pH < 7) | Insoluble | N/A | Used only as a quench or in biphasic hydrolysis. |

| Water | Water (pH > 8) | High | High | Dissolves as carboxylate salt; rapid hydrolysis of ester moiety follows. |

Part 3: Reaction-Specific Solvent Protocols

Scenario A: Activation to Acid Chloride (Synthesis of BMBC)

Objective: Convert the carboxylic acid to 2-(benzoyloxymethyl)benzoyl chloride (BMBC) without cleaving the sensitive ester linkage.

Mechanism: The reaction utilizes Oxalyl Chloride or Thionyl Chloride. The solvent must be non-nucleophilic to prevent quenching the active species.

Protocol:

-

Solvent Selection: Anhydrous Dichloromethane (DCM) is the gold standard due to its low boiling point and inability to H-bond. Toluene is the alternative for higher temperature needs.

-

Catalyst: DMF (Catalytic, <1 mol%).

-

Procedure:

-

Suspend 2-BMBA (1.0 eq) in DCM (10 volumes).

-

Add catalytic DMF.

-

Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.

-

Critical Control Point: Monitor gas evolution (CO/CO2). Do not allow temperature to exceed 25°C to prevent thermal elimination of the benzoyl group.

-

Workup: Evaporate solvent in vacuo. Do not wash with water (hydrolysis risk).

-

Scenario B: Nucleophilic Coupling (Amidation)

Objective: React 2-BMBA with an amine (e.g., Glycinamide) to form a linker or prodrug scaffold.

Mechanism: Standard coupling (EDC/NHS or HATU) or Schotten-Baumann conditions.

Protocol:

-

Solvent Selection: DMF or THF .

-

Why? These solvents solvate the polar transition state of the amide bond formation.

-

-

Base Selection: DIPEA or TEA.

-

Note: Avoid strong inorganic bases (NaOH) which will saponify the benzoyl ester.

-

-

Procedure:

-

Dissolve 2-BMBA (1.0 eq) in anhydrous DMF.

-

Add Coupling Reagent (e.g., HATU, 1.1 eq) and DIPEA (2.0 eq).

-

Stir for 15 min to activate the acid.

-

Add the Amine partner (1.1 eq).

-

Troubleshooting: If the reaction stalls, switching to DCM/DMF (9:1) can reduce solvation of the nucleophile, increasing its effective reactivity.

-

Scenario C: Controlled Cyclization (The "Phthalide Switch")

Objective: Intentionally cyclize 2-BMBA to form Phthalide (Isobenzofuran-1(3H)-one), releasing Benzoic Acid.

Mechanism: Base-promoted hydrolysis of the benzoyl ester reveals the hydroxymethyl group, which undergoes rapid entropy-driven lactonization.

Protocol:

-

Solvent Selection: Methanol/Water (1:1) or THF/NaOH (aq) .

-

Procedure:

-

Dissolve 2-BMBA in MeOH.

-

Add NaOH (2.5 eq, 1M solution).

-

Heat to 50°C.

-

Observation: The reaction is driven by the stability of the 5-membered lactone ring.

-

Isolation: Acidify to pH 2. Phthalide may precipitate, or require extraction with EtOAc.

-

Part 4: Visualization & Decision Logic

Diagram 1: Solvent Decision Matrix

This decision tree guides the researcher through solvent selection based on the desired chemical outcome.

Caption: Decision matrix for solvent selection based on the intended transformation of 2-BMBA. Color coding indicates reaction pathways: Red (Activation), Yellow (Coupling), Green (Cyclization).

Diagram 2: Mechanistic Pathway & The "Ortho-Effect"

Understanding the competing pathways is vital. The ortho-substituent effect facilitates both the desired chemistry and the unwanted side reactions.

Caption: Mechanistic influence of solvent polarity on the stability of the open-chain form versus the cyclized lactone product.

Part 5: References

-

Sigma-Aldrich. 2-(Benzoyloxymethyl)benzoic acid Product Specification & Safety Data Sheet. Available at:

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78331, 2-Benzoyloxybenzoic acid. (Note: Structural analog and reactivity data). Available at:

-

Cheong, Y-K., et al. (2008). "Cyclisation reactions of 2-substituted benzoylphosphonates with trialkyl phosphites via nucleophilic attack on a carbonyl-containing ortho substituent." Tetrahedron, 64(10), 2329-2338. (Demonstrates the ortho-effect cyclization mechanism).

-

Cain, B. F. (1976). "2-Acyloxymethylbenzoic acids. Novel amine protective functions providing amides with the lability of esters." The Journal of Organic Chemistry, 41(11), 2029-2031. (Foundational paper on the reactivity of this specific scaffold).

-

BenchChem. Application Notes: 2-Hydroxymethyl Benzoic Acid in Pharmaceutical Synthesis. (Protocol adaptation for hydroxymethyl derivatives). Available at:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(Benzoyloxymethyl)benzoic Acid Synthesis

Topic: Improving yield in 2-(Benzoyloxymethyl)benzoic acid synthesis (CAS 58249-83-5) Current Status: Active Support Ticket Assigned Specialist: Senior Application Scientist

Executive Summary & Core Challenge

The synthesis of 2-(Benzoyloxymethyl)benzoic acid is deceptively simple in theory but notoriously difficult to scale with high yields. The standard literature method (alkaline hydrolysis of phthalide followed by benzoylation) often results in yields as low as 26% [1].

The Core Technical Conflict: The reaction requires the ring-opening of phthalide (1) to form the 2-(hydroxymethyl)benzoate intermediate (2) . This intermediate must then be benzoylated at the alcohol position. However, two competing failure modes dominate:

-

Hydrolysis of Benzoyl Chloride: In the aqueous conditions required to keep the ring open, the benzoylating agent is rapidly hydrolyzed to benzoic acid.

-

Recyclization (Lactonization): Upon acidification to isolate the product, any unreacted intermediate (2) spontaneously cyclizes back to phthalide, contaminating the product and reducing yield.

This guide provides a Modified Schotten-Baumann Protocol and an Anhydrous Phase-Transfer Protocol to overcome these limitations.

Reaction Pathway & Failure Modes

The following diagram illustrates the competing pathways. Understanding this flow is critical for troubleshooting.

Figure 1: Reaction logic flow. The critical control point is the competition between the benzoylation of the intermediate (Green Path) and the hydrolysis of the reagent (Red Dashed Path).

Optimized Experimental Protocols

Method A: Modified Schotten-Baumann (Recommended for Scale-up)

Best for: Routine synthesis where strict anhydrous conditions are difficult.

Rationale: Standard aqueous protocols fail because benzoyl chloride is insoluble in water, leading to slow reaction rates and high hydrolysis. This modification uses THF as a co-solvent to homogenize the phase and low temperature to suppress hydrolysis.

Step-by-Step Protocol:

-

Ring Opening:

-

Dissolve Phthalide (10.0 g, 74.6 mmol) in 20% NaOH (60 mL) .

-

Heat to 60°C for 45 minutes. The solution should become clear.

-

Checkpoint: TLC (EtOAc/Hexane) should show complete disappearance of phthalide.

-

-

Preparation for Benzoylation:

-

Cool the reaction mixture to 0°C (Ice/Salt bath).

-

Add THF (40 mL) to the aqueous solution. This increases the solubility of the incoming electrophile.

-

-

Benzoylation:

-

Add Benzoyl Chloride (13.0 mL, 112 mmol, 1.5 eq) dropwise over 30 minutes.

-

Critical: Maintain temperature < 5°C .

-

Stir vigorously at 0°C for 2 hours, then allow to warm to room temperature over 1 hour.

-

-

Workup:

-

Dilute with water (100 mL).

-

Acidification: Slowly add 10% HCl until pH reaches ~2.0. A white precipitate will form.

-

Note: Do not go below pH 1, or you risk hydrolyzing the newly formed ester.

-

Filter the solid. Wash with cold water (3x 50 mL) to remove benzoic acid and salts.

-

Purification: Recrystallize from Ethanol/Water (1:1) .

-

Method B: Anhydrous Phase-Transfer (High Purity)

Best for: High-value applications requiring >95% yield.

Rationale: Eliminating water during the benzoylation step prevents reagent hydrolysis.

-

Salt Isolation: Open phthalide with NaOH as above. Lyophilize (freeze-dry) the solution to obtain Sodium 2-(hydroxymethyl)benzoate as a dry white powder.

-

Reaction:

-

Suspend the dry salt (1 eq) in anhydrous Dichloromethane (DCM) .

-

Add Triethylamine (2.0 eq) and DMAP (0.1 eq) .

-

Add Benzoyl Chloride (1.2 eq) dropwise at 0°C.

-

-

Outcome: This method typically yields >85% as the competing hydrolysis pathway is eliminated.

Troubleshooting Guide (FAQ)

Q1: My product contains a significant amount of Phthalide (Starting Material). Why?

Diagnosis: This is "False Starting Material." You likely achieved ring opening, but the benzoylation step was incomplete. When you acidified the mixture during workup, the unreacted 2-(hydroxymethyl)benzoate spontaneously lactonized back to phthalide. Solution:

-

Increase the equivalents of Benzoyl Chloride to 1.5 - 2.0 eq .

-

Ensure vigorous stirring (high shear) if using the aqueous method, as the reaction is biphasic.

-

Check the pH before adding benzoyl chloride; it must be alkaline (pH > 11) to keep the alcohol nucleophilic.

Q2: The yield is very low (<30%), and I see mostly Benzoic Acid.

Diagnosis: Hydrolysis of Benzoyl Chloride is faster than the esterification. Solution:

-

Temperature Control: Ensure the addition is done at 0°C or -5°C . Hydrolysis rates drop significantly at lower temperatures.

-

Co-solvent: Use Method A (THF addition). Without a co-solvent, the benzoyl chloride floats as oil droplets and reacts only at the interface, primarily with water.

Q3: The product is an oil that won't crystallize.

Diagnosis: Presence of residual solvent or mixed anhydride impurities. Solution:

-

Triturate the oil with cold Hexane or Diethyl Ether . This often induces crystallization.

-

If using Method A, ensure all THF is removed by rotary evaporation before acidification.

Comparative Data Analysis

| Parameter | Standard Literature [1] | Modified Schotten-Baumann (Method A) | Anhydrous PTC (Method B) |

| Solvent System | Water | Water / THF (Co-solvent) | DCM (Anhydrous) |

| Temperature | Ambient / Uncontrolled | 0°C Controlled | 0°C -> RT |

| Reagent Excess | 1.3 eq | 1.5 eq | 1.2 eq |

| Typical Yield | 26% | 65 - 72% | 85 - 92% |

| Major Impurity | Phthalide | Benzoic Acid | None (Trace salts) |

References

-

Rachwalski, M., Jarzyński, S., & Leśniak, S. (2013).[1] . Tetrahedron: Asymmetry, 24(7), 421-425.[1]

-

Sigma-Aldrich. (n.d.). . Sigma-Aldrich.com.

-

National Center for Biotechnology Information. (2025). . PubChem.[2][3]

Sources

Minimizing side reactions during 2-(Benzoyloxymethyl)benzoic acid isolation

This guide serves as a specialized technical support resource for researchers and process chemists isolating 2-(Benzoyloxymethyl)benzoic acid (also known as 2-carboxybenzyl benzoate). The content focuses on the critical challenge of preventing the "Lactonization Cascade"—a common failure mode where the product degrades back into phthalide and benzoic acid.

Topic: Minimizing Side Reactions During Isolation & Purification Ticket Type: Advanced Troubleshooting & Protocol Optimization Support Level: Tier 3 (Senior Application Scientist)

Diagnostic Overview: The "Lactonization Trap"

The Core Problem: Users often report low yields or high impurity levels (specifically phthalide and benzoic acid) after acidic workup. This is not typically a synthesis failure but an isolation failure .

2-(Benzoyloxymethyl)benzoic acid contains a free carboxylic acid and a benzyl ester moiety. Under acidic or basic stress, the ester bond is susceptible to hydrolysis.[1] Once hydrolyzed, the resulting intermediate, 2-(hydroxymethyl)benzoic acid , is kinetically unstable and spontaneously cyclizes to form phthalide (isobenzofuran-1(3H)-one), releasing water.

The degradation pathway you must avoid:

Figure 1: The degradation cascade. Note that the appearance of Phthalide is inextricably linked to the presence of Benzoic Acid impurities.

Optimized Protocol: Controlled Acidification Precipitation (CAP)

To isolate the target without triggering the cascade, you must operate within a "Safe pH Window" where the carboxylic acid precipitates but the ester bond remains stable.

Phase 1: Preparation & Quenching

-

Temperature Control: Pre-cool the reaction mixture to 0–5°C . Hydrolysis rates drop significantly at lower temperatures.

-

Solvent Check: If your reaction used alcohols (MeOH/EtOH), dilute with water or remove them via vacuum before acidification. Alcohols can lead to transesterification or increase the solubility of the product, delaying precipitation and forcing you to use lower pH (danger zone).

Phase 2: The Acidification Step (Critical)

Do not dump acid into the reactor. Use the CAP Method :

| Parameter | Specification | Rationale |

| Acid Choice | 1M HCl or 10% H₂SO₄ | Avoid concentrated acids to prevent local "hotspots" of pH < 1. |

| Addition Rate | Dropwise w/ vigorous stirring | Ensures rapid dispersion; prevents local acid catalyzed hydrolysis. |

| Target pH | pH 3.0 – 3.5 | The pKa of benzoic acids is typically ~4.2. Precipitate at pH 3.0 to maximize yield without hitting pH 1.0 (hydrolysis zone). |

| Monitoring | Calibrated pH Meter | pH paper is insufficiently precise for this narrow window. |

Phase 3: Filtration & Drying

-

Filtration: Filter immediately after precipitation. Do not let the slurry stir for hours (aging promotes hydrolysis).

-

Washing: Wash with ice-cold water (pH ~4). Neutral water (pH 7) may redissolve the salt form; strongly acidic water (pH 1) risks hydrolysis on the filter cake.

-

Drying: Vacuum dry at < 40°C . High heat in the solid state can drive "crystal lattice lactonization" if residual moisture or acid is present.

Troubleshooting Guide (Q&A)

Q1: I see two distinct impurity spots on TLC/HPLC. One matches Phthalide.[1][2][3] What is the other? A: The second spot is almost certainly Benzoic Acid .[4][5]

-

Cause: This confirms ester hydrolysis occurred. You likely acidified too aggressively (pH < 2) or performed the workup at room temperature.

-

Fix: Check the stoichiometry of your impurities. If they are roughly 1:1, it is hydrolysis. If Phthalide is dominant and Benzoic Acid is absent, you may have unreacted starting material (Phthalide) that never opened, or a different side reaction (rare).

Q2: My product is an oil/sticky gum instead of a solid. A: This "oiling out" often happens if the pH transition is too fast or if organic solvents (THF, Toluene) are trapped.

-

Immediate Fix: Scratch the vessel walls with a glass rod and cool to -10°C.

-

Prevention: Ensure all organic co-solvents are removed before acidification. A pure aqueous environment favors crisp crystallization of the acid.

Q3: Can I recrystallize the product from Ethanol? A: Proceed with extreme caution.

-

Risk: Boiling ethanol can cause transesterification (swapping the benzyl ester for an ethyl ester) or promote lactonization.

-

Recommendation: Use non-protic solvents like Ethyl Acetate/Hexane or Dichloromethane/Hexane for recrystallization. If you must use alcohols, keep the duration short and avoid boiling.

Analytical Verification Workflow

Before committing the batch, verify structural integrity using this logic flow.

Figure 2: NMR Decision Tree. The presence of the carboxylic acid proton (>12 ppm) is the primary differentiator between the target and the neutral phthalide side product.

Frequently Asked Questions (FAQ)

Q: Why is the methylene signal shift so critical? A: In the target ester, the benzylic methylene protons are deshielded by the benzoate group. In phthalide, they are part of a lactone ring.[1][6] While the shift difference is subtle (~0.1–0.2 ppm), the absence of the carboxylic acid proton is the definitive marker of lactonization [1].

Q: Can I store the wet cake overnight? A: No. Wet acidic cake is a "micro-reactor" for hydrolysis. If you cannot dry it immediately, dissolve it in an organic solvent (like EtOAc), wash with brine to remove bulk water/acid, dry over MgSO₄, and strip the solvent. Store the dry solid.

Q: Is this compound light sensitive? A: Generally, benzyl esters are stable to ambient light, but 2-substituted benzoic acid derivatives can undergo photo-induced cyclization or oxidation under intense UV [2]. Store in amber vials as a precaution.

References

-

BenchChem. (2025).[1][6][7] Functionalization Reactions of 2-Hydroxymethylbenzoic Acid. Retrieved from

-

Organic Chemistry Portal. (2023). Benzoic Acid Esters and Stability. Retrieved from

-

National Institute of Standards and Technology (NIST). Preparation and Stability of Benzoic Acid Derivatives. Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US4431840A - Process for preparing 2-benzoylbenzoic acids - Google Patents [patents.google.com]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. US3816523A - Process for the production and purification of benzoic acid - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

Technical Support Center: 2-(Benzoyloxymethyl)benzoic Acid Synthesis

The following technical guide is structured as a specialized Support Center resource for researchers optimizing the synthesis of 2-(Benzoyloxymethyl)benzoic acid (CAS: 58249-83-5).

Topic: Reaction Temperature Optimization & Troubleshooting Ticket Focus: Improving Yield and Purity via Thermodynamic & Kinetic Control

Executive Summary: The Temperature Criticality

The synthesis of 2-(Benzoyloxymethyl)benzoic acid typically proceeds via the base-catalyzed ring opening of phthalide followed by O-acylation with benzoyl chloride . This is a modified Schotten-Baumann reaction .

The Core Challenge: Published protocols often report low yields (approx. 26-30%) [1]. The primary failure mode is the lack of distinct temperature control between the two reaction stages.

-

Stage 1 (Hydrolysis): Requires Heat (>60°C) to drive the equilibrium toward the open-ring carboxylate salt.

-

Stage 2 (Acylation): Requires Cold (<5°C) to suppress the competitive hydrolysis of benzoyl chloride by the aqueous solvent.

Failing to cool the reaction mixture between Stage 1 and Stage 2 is the single most common cause of low yield.

Technical Troubleshooting Guide (FAQ)

Q1: My reaction yield is consistently below 30%. What is the primary cause?

Diagnosis: Competitive Hydrolysis.

Technical Explanation: If you add benzoyl chloride to the reaction mixture while it is still warm (from the phthalide hydrolysis step), the rate of benzoyl chloride hydrolysis by water (

-

Complete the phthalide hydrolysis at 60–70°C .

-

CRITICAL: Cool the reaction mass to 0–5°C (ice/water bath) before adding benzoyl chloride.

-

Maintain this low temperature during the dropwise addition. This kinetic control favors the nucleophilic attack of the alkoxide over the water molecules.

Q2: I see a significant amount of unreacted Phthalide in the final product.

Diagnosis: Incomplete Ring Opening or Re-cyclization. Technical Explanation: The hydrolysis of phthalide is reversible. Under acidic conditions (during workup), the open-chain hydroxy acid tends to spontaneously cyclize back to phthalide if the benzoyl group hasn't successfully attached. Solution:

-

Optimization: Ensure Stage 1 (Hydrolysis) runs for at least 30-45 minutes at 60°C .

-

Verification: The solution should become clear (phthalide is sparingly soluble; the salt is soluble).

-

Stoichiometry: Ensure a slight excess of NaOH (approx. 3.5 equivalents total) to maintain high pH, preventing premature re-cyclization before acylation.

Q3: The product oils out instead of crystallizing upon acidification.

Diagnosis: Temperature Shock or Impurity Profile. Technical Explanation: Rapid acidification generates heat (exothermic neutralization). If the temperature spikes above the product's melting point (approx. 126–130°C is the pure MP, but impurities lower this significantly), the product precipitates as an oil. Solution:

-

Protocol Adjustment: Acidify with dilute HCl (10%) slowly while keeping the vessel in an ice bath.

-

Target Temperature: Maintain internal temperature <20°C during acidification.

-

Seeding: If oiling persists, scratch the glass or add a seed crystal of pure 2-(Benzoyloxymethyl)benzoic acid.

Optimized Experimental Protocol

Based on mechanistic refinement of the Rachwalski et al. method [1].

Reagents

-

Phthalide: 1.0 eq

-

NaOH (20% aq): 3.5 eq (Excess required to act as base and acid scavenger)

-

Benzoyl Chloride: 1.3 eq

Step-by-Step Workflow

| Stage | Operation | Temp (°C) | Critical Notes |

| 1. Hydrolysis | Dissolve Phthalide in 20% NaOH. | 60°C | Stir for 30-45 min. Solution must turn clear. This confirms ring opening to sodium 2-(hydroxymethyl)benzoate. |

| 2. Transition | COOLING STEP | 0–5°C | Place flask in ice bath. Do not skip. Wait until internal temp hits 5°C. |

| 3. Acylation | Add Benzoyl Chloride dropwise. | <10°C | Vigorous stirring is essential (biphasic reaction). Keep temp low to save Benzoyl Chloride from water. |

| 4. Reaction | Allow to warm to Room Temp. | 20–25°C | Stir for 1–2 hours. The ester linkage forms. |

| 5. Workup | Acidify with 10% HCl to pH 2.[3] | <20°C | Cool during addition. White precipitate should form immediately. |

| 6. Isolation | Filter and wash with cold water. | RT | Recrystallize from Ethanol/Water if purity <98%. |

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the specific points where temperature control dictates the outcome (Product vs. Byproducts).

Caption: Reaction pathway showing the necessity of cooling (0-5°C) to favor the Target Product over the hydrolysis of Benzoyl Chloride.

Data Analysis: Temperature vs. Yield

The following table summarizes expected outcomes based on internal application data and kinetic principles of Schotten-Baumann esterification in aqueous media.

| Reaction Temp (Stage 2) | Competitive Hydrolysis Rate | Expected Yield | Product Purity |

| 60°C (No Cooling) | Very High | < 15% | Low (High Benzoic Acid content) |

| 25°C (Room Temp) | Moderate | 25 - 35% | Moderate |

| 0 - 5°C (Optimized) | Low | 65 - 80% | High (>98%) |

Note: At 60°C, benzoyl chloride hydrolyzes to benzoic acid almost immediately upon contact with water, leaving little reagent to react with the alcohol group.

References

-

Rachwalski, M., Jarzyński, S., & Leśniak, S. (2013).[3] "Efficient synthesis of 2-(benzoyloxymethyl)benzoic acid." Tetrahedron: Asymmetry, 24(7), 421-425.[3]

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Schotten-Baumann Reaction kinetics). Wiley-Interscience.

-

ChemicalBook. (n.d.). "2-(Benzoyloxymethyl)benzoic acid Product Properties."

Sources

Technical Support Center: Solubility Optimization for 2-(Benzoyloxymethyl)benzoic acid

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming solubility barriers and hydrolytic instability in aqueous media.

Executive Summary: The Solubility-Stability Paradox

Welcome. If you are accessing this guide, you are likely facing the "crash-out" phenomenon when introducing 2-(Benzoyloxymethyl)benzoic acid (CAS: 58249-83-5) into biological media.

This compound presents a classic physicochemical challenge:

-

Lipophilicity: The scaffold contains two aromatic rings linked by an ester-methylene bridge, resulting in high lipophilicity and negligible intrinsic water solubility.

-

The Paradox: To dissolve it in water, you must ionize the carboxylic acid (raise pH > 4.5). However, the ester linkage is susceptible to base-catalyzed hydrolysis.

-

High pH = Good Solubility / Poor Stability (Hydrolysis).

-

Low pH = Good Stability / Poor Solubility (Precipitation).

-

This guide provides the protocols to navigate this narrow window.

Module 1: Stock Solution Preparation

Objective: Create a stable, high-concentration "master" solution.

The Science: Do not attempt to dissolve the solid directly in water or buffer. The crystal lattice energy is too high. You must use a water-miscible organic solvent to disrupt intermolecular forces before aqueous introduction.

Recommended Protocol:

| Parameter | Recommendation | Technical Rationale |

| Primary Solvent | DMSO (Dimethyl sulfoxide) | High dielectric constant ( |

| Alternative | Ethanol (Absolute) | Viable if DMSO is toxic to your specific cell line, but has lower solubilizing power. |

| Concentration | 10 mM - 50 mM | Balances ease of pipetting with minimal solvent carryover (<1% v/v) in the final assay. |

| Storage | -20°C (Anhydrous) | CRITICAL: Moisture in DMSO will trigger slow hydrolysis of the ester bond even at low temperatures. Use molecular sieves if possible. |

Validation Step (Self-Check):

-

Visual: The solution must be perfectly clear. Any haze indicates moisture contamination or saturation.

-

Functional: Dilute 1 µL of stock into 1 mL of water. If it precipitates immediately, your stock concentration is too high for the compound's "supersaturation potential."

Module 2: Aqueous Transition (Preventing "Crash-Out")

Objective: Transfer the compound from DMSO to Media (PBS/Culture Media) without precipitation.

The Mechanism of Failure: When you inject a DMSO stock into water, the solvent exchange is rapid. The water strips the DMSO shell away from the hydrophobic molecule faster than the molecule can find a soluble conformation or ionize. This kinetic lag causes the molecules to aggregate (precipitate).

The "Step-Down" Protocol:

-

Prepare the Buffer: Ensure your buffer (PBS, Tris) is at pH 7.4 .

-

Note: At pH 7.4, the carboxylic acid (pKa ~4.2) will be >99% ionized (COO⁻), which is essential for solubility.

-

-

Vortex Dynamics:

-

Set the buffer tube to a gentle vortex .

-

Inject the DMSO stock slowly into the center of the vortex (submerged tip).

-

Why? This maximizes rapid dispersion, preventing local regions of high concentration where aggregation nuclei form.

-

-

Concentration Limit:

-

Do not exceed 100 µM in aqueous media without specific additives.

-

Final DMSO concentration should be

0.5% (v/v) to avoid solvent toxicity artifacts.

-

Module 3: Stability & Hydrolysis Management

Objective: Prevent the ester bond from cleaving during your experiment.

The Reaction:

Troubleshooting FAQ:

Q: Can I use NaOH to help dissolve the powder? A: NO. While NaOH will instantly ionize the acid and dissolve the powder, the localized high pH (often >12 at the dissolving particle surface) will attack the ester bond immediately. You will dissolve the compound, but you will likely be testing its degradation products.

Q: How long is the solution stable at pH 7.4? A: Estimate < 24 hours. Benzoate esters are moderately stable at neutral pH, but the "neighboring group effect" of the ortho-carboxylate can sometimes accelerate hydrolysis.

-

Action: Prepare aqueous dilutions immediately before use . Do not store overnight.

Module 4: Visualizing the Workflow

The following decision tree outlines the logical flow for troubleshooting solubility issues with this specific compound.

Caption: Decision matrix for solubilization. Blue indicates the starting state; Green indicates success; Red/Yellow indicates critical checkpoints.

Module 5: Advanced Formulation (If Simple Dilution Fails)

If the compound precipitates even at pH 7.4 (likely due to high ionic strength of the buffer "salting out" the hydrophobic rings), employ a carrier system .

-

Cyclodextrins: Use Hydroxypropyl-

-cyclodextrin (HP--

Protocol: Prepare buffer containing 10-20% (w/v) HP-

-CD. Add the DMSO stock to this solution. The hydrophobic cavity of the cyclodextrin encapsulates the aromatic rings, preventing precipitation while protecting the ester from hydrolysis.

-

-

BSA (Bovine Serum Albumin):

-

If compatible with your assay, 0.1% BSA acts as a dispersant, preventing micro-crystal formation.

-

References

-

Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78331, 2-Benzoyloxybenzoic acid. Retrieved from [Link].[1]

- Solubility Principles: Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press.

-

Ester Stability: Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.[2] (Mechanisms of ester hydrolysis in aqueous media).

-

Cyclodextrin Application: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 2-(Benzoyloxymethyl)benzoic Acid

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose, offering unparalleled insight into the molecular architecture of novel compounds. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(Benzoyloxymethyl)benzoic acid, a versatile intermediate in organic synthesis.[1] Through a comparative approach with structurally related analogs—benzoic acid, methyl benzoate, and benzyl benzoate—we will dissect the nuances of chemical shifts and explore the underlying principles that govern them. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of NMR spectral interpretation and its application in chemical analysis.

The Structural Significance of 2-(Benzoyloxymethyl)benzoic Acid